molecular formula C16H11N3O3 B3149464 N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide CAS No. 672925-51-8

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide

Cat. No.: B3149464
CAS No.: 672925-51-8
M. Wt: 293.28 g/mol
InChI Key: QBRMNTSRHUKXEW-UHFFFAOYSA-N
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Description

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furo[3,2-b]pyridine core, a cyano group, and a methoxybenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanofuro[3,2-b]pyridine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it may interact with signaling pathways involved in apoptosis and cell cycle regulation.

Comparison with Similar Compounds

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c1-21-11-5-2-4-10(8-11)15(20)19-16-12(9-17)14-13(22-16)6-3-7-18-14/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRMNTSRHUKXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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